molecular formula C14H14N4O3 B2954905 6-oxo-N-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 1219905-33-5

6-oxo-N-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2954905
CAS No.: 1219905-33-5
M. Wt: 286.291
InChI Key: YOTJJXWIMKOEEF-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyridine core with a carboxamide group at position 3 and a side chain containing a pyridin-3-ylmethylaminoethyl moiety. The pyridinylmethyl substituent may enhance binding to receptors with aromatic recognition sites, while the carboxamide and oxo-ethyl linker contribute to hydrogen-bonding capabilities .

Properties

IUPAC Name

6-oxo-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-12-4-3-11(8-17-12)14(21)18-9-13(20)16-7-10-2-1-5-15-6-10/h1-6,8H,7,9H2,(H,16,20)(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTJJXWIMKOEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-oxo-N-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide (CAS No. 868212-47-9) is a member of the dihydropyridine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a dihydropyridine core with various functional groups that enhance its biological activity. The molecular formula is C12H13N5O2SC_{12}H_{13}N_{5}O_{2}S, with a molecular weight of approximately 291.32 g/mol. Its structure includes:

  • Dihydropyridine ring : Contributes to the compound's ability to interact with biological targets.
  • Pyridine moiety : Associated with various pharmacological effects.
  • Carboxamide group : Enhances solubility and bioavailability.

Antiproliferative Activity

Research has shown that compounds containing pyridine and dihydropyridine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating the potency of similar compounds against cell lines such as HeLa and MDA-MB-231:

CompoundCell LineIC50 (µM)
6-Oxo-DHPHeLa0.058
6-Oxo-DHPMDA-MB-2310.075

These values suggest that modifications to the molecular structure can enhance or diminish antiproliferative activity, emphasizing the importance of specific functional groups in achieving desired biological effects .

The mechanism by which this compound exerts its antiproliferative effects likely involves:

  • Inhibition of cell cycle progression : Compounds similar to 6-oxo-N-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-1,6-dihydropyridine have been shown to induce cell cycle arrest at various phases.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with cellular receptors : The presence of the pyridine moiety may facilitate binding to specific receptors involved in tumor growth regulation.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity against various pathogens. For example, certain pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential use in treating infectious diseases .

Case Studies and Research Findings

A study investigating the structure-antiproliferative activity relationship highlighted that the introduction of hydroxyl (-OH) groups significantly improved antiproliferative activity across different cell lines. The presence of electron-withdrawing groups also enhanced potency by improving interactions with cellular targets .

Another research effort focused on high-throughput screening of similar compounds revealed that modifications at the nitrogen positions within the dihydropyridine structure could lead to enhanced efficacy against resistant strains of bacteria and cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

3-Pyridinecarboxamide, 2-(((1,6-dihydro-6-oxo-3-pyridinyl)methyl)amino)-N-(3-(trifluoromethyl)phenyl)
  • Core Structure : 1,6-Dihydropyridine with carboxamide at position 3.
  • Key Differences: The amide nitrogen is substituted with a 3-(trifluoromethyl)phenyl group instead of the pyridin-3-ylmethylaminoethyl chain.
  • Implications : The trifluoromethyl group increases electronegativity and metabolic stability, while the aromatic phenyl ring may alter lipophilicity (higher logP) compared to the target compound’s pyridinylmethyl group .
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (CAS 194673-13-7)
  • Core Structure : 1,6-Dihydropyridine with an ester group at position 3.
  • Key Differences : Replaces the carboxamide with an ethyl ester and introduces a trifluoromethyl group at position 2.
  • Implications: The ester group increases susceptibility to hydrolysis, reducing bioavailability compared to the carboxamide.
N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • Core Structure : 1,6-Dihydropyridine with carboxamide at position 3.
  • Key Differences : The side chain includes a 2-methoxy-5-methylphenyl group instead of pyridin-3-ylmethyl.

Analogues with Heterocyclic Core Modifications

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide (CAS 1448137-00-5)
  • Core Structure : Pyridazine (two adjacent nitrogen atoms) instead of pyridine.
  • Implications : Pyridazine derivatives often exhibit distinct pharmacokinetic profiles due to enhanced solubility and altered binding affinities compared to pyridine-based compounds .

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